6-(Methoxycarbonyl)-2-naphthoic acid
Overview
Description
6-(Methoxycarbonyl)-2-naphthoic acid (MCNA) is a synthetic organic compound with a wide range of applications in scientific research. MCNA is a versatile molecule, capable of forming strong bonds with other molecules and being used in various biochemical and physiological processes. It is a useful compound for laboratory experiments, and its properties make it suitable for a variety of applications.
Scientific Research Applications
Synthesis and Characterization
6-(Methoxycarbonyl)-2-naphthoic acid has been utilized in the synthesis and characterization of various chemical compounds. For instance, it has played a role in the synthesis of isotopically labeled monomers and polymers of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. These compounds were analyzed through mass spectrometry, 1H NMR, and thermal behavior studies, providing insights into their structural and physical properties (Nieβner et al., 1993).
Polymer Synthesis
The compound has been key in the synthesis of thermotropic liquid crystal polymers (LCPs). Studies have shown that it can replace 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid in LCP synthesis. Its copolymerization has been investigated, revealing insights into the rate and by-products of the polymerization process, which is cleaner and faster than traditional methods (Han et al., 1999).
Bioorganic Chemistry
In the field of bioorganic chemistry, this compound derivatives have been synthesized for specific applications. For example, a derivative was utilized in the synthesis of Adapalene®, a synthetic aromatic retinoid. This study focused on the interaction of these compounds with DNA, providing valuable information on their binding characteristics and potential therapeutic applications (Milanese et al., 2011).
Environmental Applications
The compound has also been studied in the context of environmental science. For instance, research has been conducted on the anaerobic degradation of polycyclic aromatic hydrocarbons, where this compound played a role in understanding the degradation pathways and the biochemical processes involved in the degradation of naphthalene and related compounds (Meckenstock et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
6-methoxycarbonylnaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTKMAWOMQFTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391953 | |
Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7568-08-3 | |
Record name | Monomethyl 2,6-naphthalenedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLD8609LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 6-(Methoxycarbonyl)-2-naphthoic acid in the production of liquid crystal polyesters (LCPs)?
A1: The research paper highlights that incorporating small amounts (1-3000 ppm) of this compound, along with other specific compounds, into the aromatic dicarboxylic acid composition used for LCP synthesis results in improved material properties. Specifically, the resulting LCPs demonstrate enhanced heat resistance and desirable coloring properties without compromising mechanical strength []. This suggests that this compound, even in trace amounts, may play a role in optimizing the polymerization process or influencing the final polymer chain structure.
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